molecular formula C9H16N2O2 B1477114 3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098130-74-4

3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No. B1477114
CAS RN: 2098130-74-4
M. Wt: 184.24 g/mol
InChI Key: BYTLIYNRAMARSP-UHFFFAOYSA-N
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Description

The compound “3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one” is a type of 3-azabicyclo[3.1.1]heptane . The 3-azabicyclo[3.1.1]heptane scaffold is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes has been developed by the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The 3-azabicyclo[3.1.1]heptane system is conformationally rigid . Such systems could, in theory, be considered as saturated analogues of pyridine .


Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied extensively for its mechanism, scope, and scalability .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism Studies : Research on related compounds has focused on understanding their metabolism in humans. For example, studies on gliclazide metabolism have identified various metabolites, indicating the importance of metabolic pathways in drug processing and efficacy (Oida et al., 1985) (Oida et al., 1985).

  • Pharmacokinetic Investigations : Investigations into the pharmacokinetics of compounds like apalcillin have provided insights into their absorption, distribution, metabolism, and excretion, which are crucial for drug design and therapeutic application (Busch et al., 1982) (Busch et al., 1982).

Drug Efficacy and Mechanisms

  • Antiemetic Effects : Studies have explored the antiemetic properties of compounds, such as granisetron, in clinical settings, demonstrating their utility in managing chemotherapy-induced nausea and vomiting (Bn et al., 2019) (Bn et al., 2019).

  • Antibacterial Applications : The efficacy of new fluoroquinolones like DU-6859a against bacterial infections has been examined, showing the potential of such compounds in treating resistant bacterial strains (Nakashima et al., 1995) (Nakashima et al., 1995).

Future Directions

The future directions in the research of 3-azabicyclo[3.1.1]heptanes could involve the exploration of their potential as saturated analogues of pyridine . Further studies could also focus on the development of more efficient synthesis methods and the investigation of their biological activities .

properties

IUPAC Name

3-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-2-1-8(12)11-4-6-3-7(5-11)9(6)13/h6-7,9,13H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTLIYNRAMARSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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